N-(4-methoxybenzyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide
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Overview
Description
3-{[(4-METHOXYPHENYL)METHYL]AMINO}-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-METHOXYPHENYL)METHYL]AMINO}-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE typically involves multiple steps, starting from readily available starting materials. One common method involves the nitration of a benzothiazole derivative followed by the introduction of the 4-methoxyphenylmethylamino group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases and elevated temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-METHOXYPHENYL)METHYL]AMINO}-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reactions often require controlled temperatures and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, which can further undergo substitution reactions to form various functionalized compounds.
Scientific Research Applications
3-{[(4-METHOXYPHENYL)METHYL]AMINO}-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{[(4-METHOXYPHENYL)METHYL]AMINO}-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
3-{[(4-METHOXYPHENYL)METHYL]AMINO}-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro and methoxy groups, along with the benzothiazole core, make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H13N3O5S |
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Molecular Weight |
347.3 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-nitro-1,1-dioxo-1,2-benzothiazol-3-imine |
InChI |
InChI=1S/C15H13N3O5S/c1-23-12-5-2-10(3-6-12)9-16-15-13-7-4-11(18(19)20)8-14(13)24(21,22)17-15/h2-8H,9H2,1H3,(H,16,17) |
InChI Key |
LKAICWVUIWIZRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN=C2C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N2 |
Origin of Product |
United States |
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